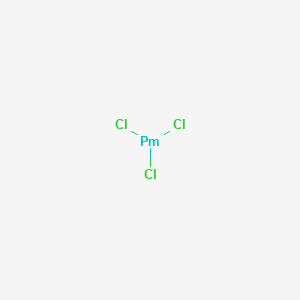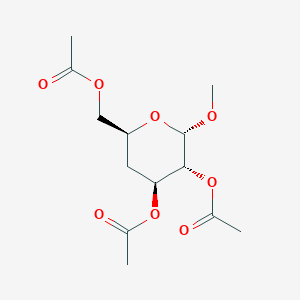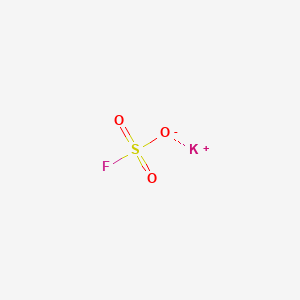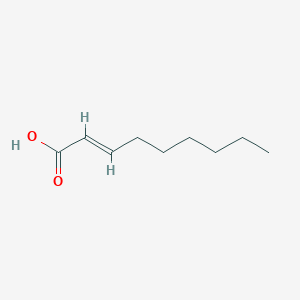
Tin-115
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tin-115 is a radioactive isotope of tin that has a half-life of approximately 20 minutes. It is primarily used in scientific research for its unique properties and potential applications.
Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Tin-115 is one of the magnetically active isotopes of tin used in NMR spectroscopy. Despite the common use of the 119Sn nucleus due to its abundance and properties, Tin-115 is still relevant in this field. NMR spectroscopy involving Tin-115 is used to study the structure and bonding in tin compounds, particularly in organotin and inorganic tin compounds (Wrackmeyer, 1985).
2. Decay Studies and Nuclear Physics
Research on the decay of Tin-115, specifically its transformation to Te115, contributes to understanding nuclear physics and gamma-radiation. Studies have determined the energy and intensity measurements of nuclear gamma-radiations and assisted in constructing decay schemes, providing insights into nuclear reactions and their properties (Reising & Pate, 1965).
3. Laser Spectroscopy
Tin-115 has been studied using laser spectroscopy to measure isotope shifts and hyperfine splittings. This research aids in understanding the electronic and nuclear properties of tin isotopes. The precision of these measurements allows for a deeper insight into atomic structures and elemental behaviors (Baird et al., 1983).
4. Astrophysics and Cosmochemistry
The isotopic composition of tin, including Tin-115, is significant in astrophysics and cosmochemistry. Accurate measurements of isotope abundances aid in understanding stellar processes and the nucleosynthetic origin of elements. This knowledge is crucial for studying isotopic anomalies in meteorites and the broader cosmos (Rosman, Loss, & Laeter, 1984).
5. Nuclear Medicine and Radiopharmaceuticals
Although not directly related to Tin-115, research on isotopes like Tin-117m, which shares properties with Tin-115, has implications in nuclear medicine. This includes developing radiopharmaceuticals for diagnosis and therapy, particularly in bone scintigraphy and radiotherapy of bone tumors (Srivastava et al., 1985).
properties
CAS RN |
14191-72-1 |
|---|---|
Product Name |
Tin-115 |
Molecular Formula |
Sn |
Molecular Weight |
114.903345 g/mol |
IUPAC Name |
tin-115 |
InChI |
InChI=1S/Sn/i1-4 |
InChI Key |
ATJFFYVFTNAWJD-AHCXROLUSA-N |
Isomeric SMILES |
[115Sn] |
SMILES |
[Sn] |
Canonical SMILES |
[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



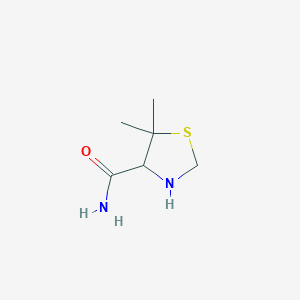
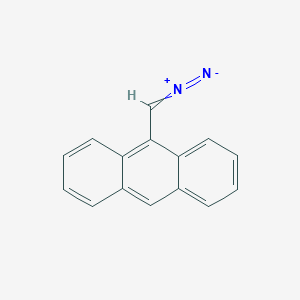

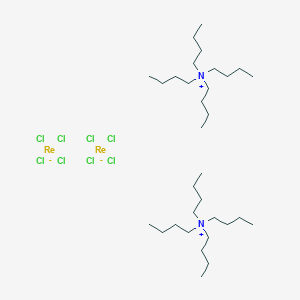
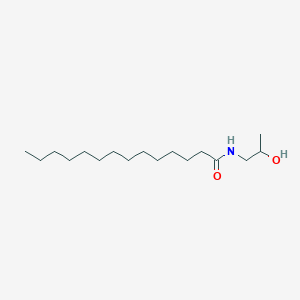
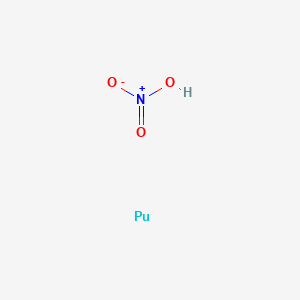
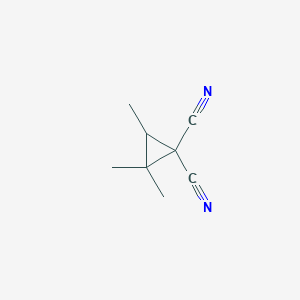
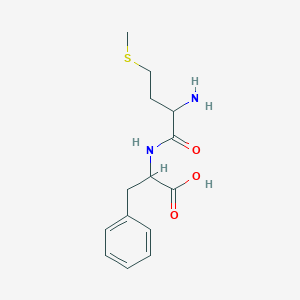
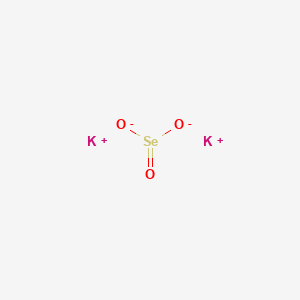
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)
